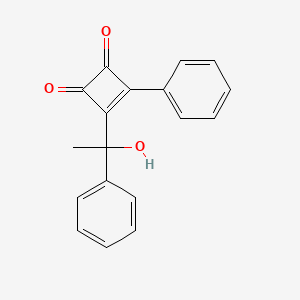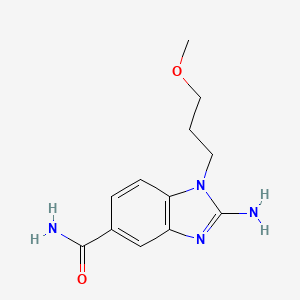![molecular formula C21H25NO B14232085 4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol CAS No. 774525-84-7](/img/structure/B14232085.png)
4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol is an organic compound with the molecular formula C21H25NO This compound is characterized by a phenol group attached to a pyridine ring, which is further substituted with a phenylbutyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of phenol with 4-phenylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another approach involves the reduction of 4-phenylbutyronitrile to 4-phenylbutylamine, followed by its reaction with 4-hydroxy-2,6-dimethylpyridine under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of nitro, halogen, or alkyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro derivatives, halogenated phenols, and alkylated phenols.
科学的研究の応用
4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with neurotransmitter receptors, providing neuroprotective effects.
類似化合物との比較
Similar Compounds
4-(1-Ethyl-2-phenylbutyl)phenol: Similar structure but with an ethyl group instead of a phenylbutyl group.
4-Phenyl-1-(4-phenylbutyl)piperidine: Contains a piperidine ring instead of a pyridine ring.
Uniqueness
4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol is unique due to its specific substitution pattern and the presence of both phenol and pyridine functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
774525-84-7 |
|---|---|
分子式 |
C21H25NO |
分子量 |
307.4 g/mol |
IUPAC名 |
4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol |
InChI |
InChI=1S/C21H25NO/c23-21-11-9-19(10-12-21)20-13-16-22(17-14-20)15-5-4-8-18-6-2-1-3-7-18/h1-3,6-7,9-13,23H,4-5,8,14-17H2 |
InChIキー |
DLHZMEMVMJSESW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC=C1C2=CC=C(C=C2)O)CCCCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



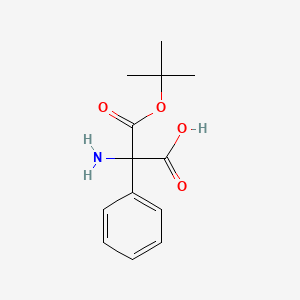

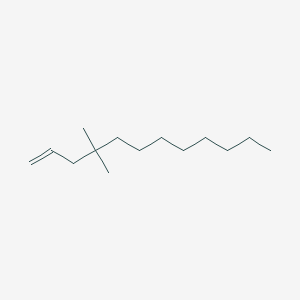
stannane](/img/structure/B14232048.png)
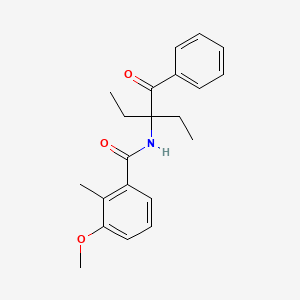


![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide](/img/structure/B14232071.png)
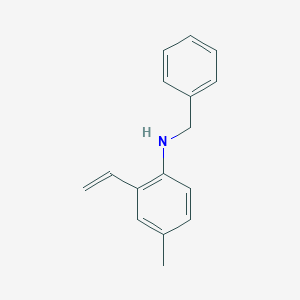
![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]-](/img/structure/B14232078.png)
![N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide](/img/structure/B14232102.png)
